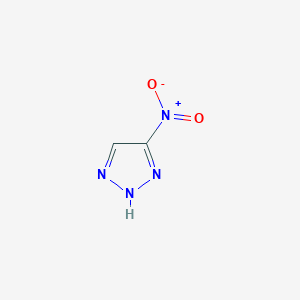

4-Nitro-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFWFUSVDJIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932592 | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14544-45-7, 84406-63-3 | |

| Record name | 14544-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14544-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-Nitro-2H-1,2,3-triazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-2H-1,2,3-triazole

Introduction

4-Nitro-2H-1,2,3-triazole (C₂H₂N₄O₂) is a nitrogen-rich heterocyclic compound of significant interest in various fields of chemical research.[1] Its high nitrogen content and the presence of an energetic nitro group make it a valuable precursor in the synthesis of high-energy materials (HEMs), where it contributes to a high positive enthalpy of formation.[1] Beyond its applications in energetic materials, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The reactivity of both the triazole ring and the nitro group allows for a range of chemical transformations, making it a key intermediate for developing novel compounds.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of 4-Nitro-2H-1,2,3-triazole, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitro-2H-1,2,3-triazole is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₄O₂ | [1][3] |

| Molecular Weight | 114.06 g/mol | [1][3] |

| Density | 1.7 g/cm³ | [1] |

| IUPAC Name | 4-nitro-2H-1,2,3-triazole | [1] |

| Appearance | Solid | [4] |

| CAS Number | 14544-45-7 | [1] |

Synthesis of 4-Nitro-2H-1,2,3-triazole

The most prevalent and direct method for synthesizing 4-Nitro-2H-1,2,3-triazole is the electrophilic nitration of the parent 2H-1,2,3-triazole. This reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich triazole ring.[1]

Synthesis Pathway

Caption: Synthesis of 4-Nitro-2H-1,2,3-triazole via nitration.

Experimental Protocol: Direct Nitration

This protocol describes a general method for the nitration of 2H-1,2,3-triazole. Precise control over reaction conditions such as temperature and reactant concentration is crucial to maximize the yield of the desired mono-nitro product and prevent the formation of over-nitrated byproducts.[1]

-

Preparation of the Nitrating Mixture:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a stoichiometric excess of fuming nitric acid to concentrated sulfuric acid.

-

Maintain the temperature of the mixture below 10 °C during the addition.

-

-

Nitration Reaction:

-

Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid.

-

Slowly add the triazole solution dropwise to the pre-cooled nitrating mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.[1]

-

-

Work-up and Isolation:

-

Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry under a vacuum.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain pure 4-Nitro-2H-1,2,3-triazole.

-

Characterization

A comprehensive characterization is essential to confirm the molecular structure and assess the purity of the synthesized 4-Nitro-2H-1,2,3-triazole. This involves a combination of spectroscopic and thermal analysis techniques.[1]

Characterization Workflow

Caption: Workflow for the characterization of 4-Nitro-2H-1,2,3-triazole.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-Nitro-2H-1,2,3-triazole by identifying functional groups and atomic connectivity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to map the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule, confirming the substitution pattern on the triazole ring.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic vibrational frequencies of the functional groups. Key expected absorptions include those for the N-H bond, C-H bond, C=N and N=N bonds of the triazole ring, and the symmetric and asymmetric stretching vibrations of the NO₂ group.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Thermal Analysis

The thermal stability of nitrotriazoles is a critical parameter, especially for applications in energetic materials.[5]

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and decomposition temperature of the compound. 4-Nitro-2H-1,2,3-triazole is expected to show a sharp exothermic decomposition at elevated temperatures.[5]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-2 mg of purified 4-Nitro-2H-1,2,3-triazole into an aluminum DSC pan.[6]

-

Sealing: Hermetically seal the pan to ensure a closed system. An empty, hermetically sealed pan should be used as a reference.[6]

-

Instrumentation: Place both the sample and reference pans into the DSC instrument.

-

Heating Program: Heat the sample from ambient temperature to a temperature well above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).[6]

-

Data Analysis: Record the heat flow as a function of temperature. The onset and peak temperatures of the exothermic decomposition event are key indicators of the compound's thermal stability.[6]

Chemical Reactivity and Transformations

The chemical behavior of 4-Nitro-2H-1,2,3-triazole is dictated by the reactivity of both the nitro group and the heterocyclic triazole core.[1]

Key Chemical Transformations

Caption: Key reactions of 4-Nitro-2H-1,2,3-triazole.

-

Reduction of the Nitro Group: One of the most fundamental transformations is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This is a crucial step for introducing further functionalities. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or using reducing agents like iron powder in the presence of an acid.[1]

-

Electrophilic Substitution: Alkylation is a common electrophilic substitution reaction that occurs at the nitrogen atoms of the triazole ring.[1] The reaction of 4-nitro-1,2,3-triazole with alkylating agents can lead to a mixture of N1, N2, and N3-alkylated isomers.[7]

-

Further Nitration: Under powerful nitrating conditions, the triazole ring can undergo further nitration to yield dinitro derivatives, which can enhance the energetic properties of the resulting molecule.[1]

Conclusion

4-Nitro-2H-1,2,3-triazole is a compound with significant synthetic utility, underpinned by its straightforward synthesis via direct nitration and the versatile reactivity of its functional groups. A thorough characterization using a combination of spectroscopic and thermal methods is imperative to ensure its structural integrity and purity for subsequent applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively synthesize, characterize, and utilize this important heterocyclic building block in their scientific endeavors.

References

The Advent and Advancement of 4-Nitro-2H-1,2,3-triazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Chemical Profile of 4-Nitro-2H-1,2,3-triazole.

Introduction

4-Nitro-2H-1,2,3-triazole is a significant nitrogen-rich heterocyclic compound that has garnered considerable attention in various chemical research fields. Its unique molecular structure, characterized by a triazole ring substituted with a nitro group, imparts a range of chemical properties that make it a versatile precursor and building block. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key chemical transformations of 4-Nitro-2H-1,2,3-triazole, with a focus on its applications in the development of energetic materials and as a scaffold in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitro-2H-1,2,3-triazole is presented in the table below, providing a quantitative overview of its fundamental characteristics.

| Property | Value |

| Molecular Formula | C₂H₂N₄O₂[1][2] |

| Molecular Weight | 114.06 g/mol [1][2] |

| Density | 1.7 g/cm³[1] |

| IUPAC Name | 4-nitro-2H-1,2,3-triazole[1] |

| CAS Number | 84406-63-3[2] |

| Topological Polar Surface Area (TPSA) | 84.71 Ų[2] |

| logP | 0.349[2] |

| Hydrogen Bond Acceptors | 4[2] |

| Hydrogen Bond Donors | 1[2] |

| Rotatable Bonds | 1[2] |

Historical Context and Discovery

The study of triazoles dates back to the late 19th century, with the first synthesis of a 1,2,4-triazole derivative reported by Swedish chemist J. A. Bladin in 1885.[3] This foundational work paved the way for the exploration of various triazole isomers and their derivatives. The development of synthetic methods for 1,2,3-triazoles, particularly through cycloaddition reactions, has been a significant area of research in organic chemistry.[4] The introduction of a nitro group onto the triazole ring, leading to compounds like 4-Nitro-2H-1,2,3-triazole, was a logical progression to modulate the electronic properties and reactivity of the heterocyclic core, opening up new avenues for its application, especially in the field of energetic materials.[5]

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of 4-Nitro-2H-1,2,3-triazole is through the direct nitration of 2H-1,2,3-triazole. This reaction is a classic example of an electrophilic aromatic substitution.[1]

Experimental Protocol: Nitration of 2H-1,2,3-triazole

Objective: To synthesize 4-Nitro-2H-1,2,3-triazole via the direct nitration of 2H-1,2,3-triazole.

Materials:

-

2H-1,2,3-triazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Magnetic stirrer

-

Reaction flask

-

Dropping funnel

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

A mixture of fuming nitric acid and concentrated sulfuric acid is prepared in a reaction flask, ensuring the flask is cooled in an ice bath to maintain a low temperature.

-

2H-1,2,3-triazole is slowly added to the cooled nitrating mixture with continuous stirring. The rate of addition is controlled to manage the exothermic nature of the reaction and maintain the temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the nitration process.[1]

-

The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the crude 4-Nitro-2H-1,2,3-triazole.

-

The precipitate is collected by filtration using a Buchner funnel, washed with cold water to remove residual acid, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 4-Nitro-2H-1,2,3-triazole.[6]

Note: The control of reaction conditions such as temperature, reaction time, and the concentration of nitrating agents is critical to maximize the yield of the desired mono-nitro product and prevent the formation of over-nitrated byproducts.[1]

Chemical Reactivity and Transformations

The chemical behavior of 4-Nitro-2H-1,2,3-triazole is dictated by the interplay of the electron-deficient triazole ring and the strongly electron-withdrawing nitro group.[1] This allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Reduction of the Nitro Group

A fundamental transformation of 4-Nitro-2H-1,2,3-triazole is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This amino derivative serves as a key intermediate for introducing further functionalities.[1]

Common Reduction Methods:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[1]

-

Chemical Reduction: The use of reducing agents like iron powder in the presence of an acid, for instance, ammonium chloride, is another effective method.[1]

Substitution Reactions

-

Nucleophilic Substitution: The nitro group, being a strong electron-withdrawing group, can be susceptible to nucleophilic substitution in highly activated systems.[1]

-

Electrophilic Substitution: Electrophilic substitution reactions, such as alkylation, typically occur at the nitrogen atoms of the triazole ring.[1] The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide has been shown to produce a mixture of N1, N2, and N3-alkylated isomers.[5]

Further Nitration

Under powerful nitrating conditions, such as with nitronium tetrafluoroborate (NO₂BF₄), 4-Nitro-2H-1,2,3-triazole can undergo further nitration to yield dinitro derivatives, such as 2,4-dinitro-1,2,3-triazole. This process increases the nitrogen and oxygen content of the molecule, a desirable characteristic for energetic materials.[1]

Applications

The unique properties of 4-Nitro-2H-1,2,3-triazole make it a valuable compound in several areas of research and development.

-

Energetic Materials: A primary application is as a precursor in the synthesis of high-energy materials (HEMs). Its high nitrogen content and the oxygen balance provided by the nitro group are advantageous for explosives and gas-generating systems.[1][5]

-

Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex heterocyclic systems. The reactivity of both the nitro group and the triazole ring allows for diverse functionalization.[1]

-

Medicinal Chemistry: While 4-Nitro-2H-1,2,3-triazole itself is not a therapeutic agent, the 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules.[7][8] Derivatives of nitrotriazoles have shown potential as antifungal agents.[7]

Visualizing Synthesis and Key Reactions

The following diagram illustrates the central synthesis pathway and key chemical transformations of 4-Nitro-2H-1,2,3-triazole.

Caption: Synthesis and key reactions of 4-Nitro-2H-1,2,3-triazole.

Conclusion

4-Nitro-2H-1,2,3-triazole stands as a pivotal molecule in the landscape of heterocyclic chemistry. Its straightforward synthesis and the diverse reactivity afforded by the nitro group and the triazole core have established it as a valuable intermediate. For researchers and professionals in materials science and drug discovery, a thorough understanding of its properties and chemical behavior is essential for harnessing its full potential in the development of novel energetic materials and complex organic molecules. The continued exploration of its reaction pathways and derivatives promises to unlock further applications in various scientific disciplines.

References

- 1. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

physical and chemical properties of 4-Nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₂N₄O₂. The presence of the energetic nitro group (-NO₂) on the stable triazole ring makes it a molecule of significant interest, particularly in the field of energetic materials. Its high nitrogen content and positive heat of formation are desirable properties for the development of explosives and gas-generating systems.[1] Beyond this primary application, it also serves as a versatile building block in organic synthesis for the creation of more complex heterocyclic structures. This technical guide provides a detailed overview of the physical and chemical properties of 4-Nitro-2H-1,2,3-triazole, its synthesis, reactivity, and safety considerations.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Nitro-2H-1,2,3-triazole is presented below. It is important to note that while some data is available from commercial suppliers and literature, comprehensive experimental characterization is not extensively documented in publicly accessible sources.

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₄O₂ | [1][2] |

| Molecular Weight | 114.06 g/mol | [1][2] |

| CAS Number | 14544-45-7 | [1] |

| Density (predicted) | 1.7 g/cm³ | [1] |

| Melting Point | 160-161 °C | [3] |

| IUPAC Name | 4-nitro-2H-1,2,3-triazole | [1] |

| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Synthesis of 4-Nitro-2H-1,2,3-triazole

The most common and direct method for the synthesis of 4-Nitro-2H-1,2,3-triazole is the electrophilic nitration of 2H-1,2,3-triazole.[1] This reaction involves the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of a strong acid and a nitrate source, on the electron-rich triazole ring.

Experimental Protocol: Nitration of 2H-1,2,3-triazole (Adapted from similar procedures)

Materials:

-

2H-1,2,3-triazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid.

-

Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for approximately one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice.

-

Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Properties and Reactivity

The chemical behavior of 4-Nitro-2H-1,2,3-triazole is largely dictated by the interplay between the electron-withdrawing nitro group and the heterocyclic triazole ring.

Reduction of the Nitro Group

A key reaction of 4-Nitro-2H-1,2,3-triazole is the reduction of the nitro group to an amino group, yielding 4-Amino-2H-1,2,3-triazole. This transformation is a critical step for further functionalization of the molecule. Common methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C).

-

Chemical Reduction: Employing reducing agents like iron powder in the presence of an acid, such as ammonium chloride.[1]

Further Nitration

Under more forcing nitrating conditions, it is possible to introduce a second nitro group onto the triazole ring to form dinitro derivatives.[1]

Spectroscopic Data

Detailed experimental spectra for 4-Nitro-2H-1,2,3-triazole are not widely available. The following information is based on general spectroscopic principles and data for analogous compounds.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A single resonance is expected for the proton on the triazole ring. The exact chemical shift would depend on the solvent used. |

| ¹³C NMR | Two signals are expected for the two carbon atoms in the triazole ring. The carbon atom attached to the nitro group would be significantly downfield. |

| IR Spectroscopy | Key vibrational bands are expected for the asymmetric and symmetric stretching of the nitro group (NO₂) in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. An N-H stretching vibration is anticipated above 3100 cm⁻¹. |

Thermal Stability and Decomposition

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 4-Nitro-2H-1,2,3-triazole is not readily found in the literature, it is expected to exhibit a sharp exothermic decomposition at elevated temperatures, characteristic of energetic materials.[4] Theoretical studies on similar nitrotriazoles suggest that the initial decomposition step is likely the cleavage of the C-NO₂ bond or rupture of the triazole ring.[4]

Safety and Handling

Warning: The chemical, physical, and toxicological properties of 4-Nitro-2H-1,2,3-triazole have not been thoroughly investigated.[5] As a nitro-containing heterocyclic compound, it should be handled with caution.

-

Personal Protective Equipment (PPE): Safety glasses with side-shields, chemical-resistant gloves, and a lab coat should be worn at all times.[5]

-

Handling: Avoid dust formation. Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[2]

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Skin: Wash off immediately with soap and plenty of water.[5]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5]

-

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Toxicity of Related Compounds: Studies on the related compound 3-nitro-1,2,4-triazol-5-one have indicated potential for testicular toxicity in animal models. While this data is not directly applicable to 4-Nitro-2H-1,2,3-triazole, it highlights the need for caution when handling nitro-triazole derivatives.

Conclusion

4-Nitro-2H-1,2,3-triazole is a valuable compound with significant potential, primarily as a precursor in the synthesis of high-energy materials. Its synthesis via the direct nitration of 2H-1,2,3-triazole is a well-established method. While there is a need for more comprehensive experimental data on its physicochemical and thermal properties, the available information provides a solid foundation for researchers and scientists working with this molecule. Due to its potential energetic nature and the limited toxicological data, strict adherence to safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Nitro-2H-1,2,3-triazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document collates and presents crystallographic data, spectroscopic analysis, and a detailed synthesis protocol. The structural parameters, including bond lengths and angles, have been determined by single-crystal X-ray diffraction. Spectroscopic properties are discussed with reference to ¹H NMR, ¹³C NMR, and IR spectroscopy. Furthermore, a detailed experimental protocol for the synthesis of 4-Nitro-2H-1,2,3-triazole via the nitration of 2H-1,2,3-triazole is provided. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of triazole derivatives.

Introduction

4-Nitro-2H-1,2,3-triazole is a five-membered heterocyclic compound containing a triazole ring substituted with a nitro group. The 1,2,3-triazole scaffold is a prevalent structural motif in a wide array of pharmacologically active compounds and energetic materials. The introduction of a nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties and reactivity of the triazole ring. This modification can enhance the energetic properties of the molecule, making it a precursor for the development of high-energy materials. Additionally, the unique electronic and structural features of 4-Nitro-2H-1,2,3-triazole make it a versatile building block in organic synthesis for the construction of more complex molecular architectures. An in-depth understanding of its molecular structure and bonding is paramount for the rational design and development of novel compounds with desired properties.

Molecular Structure and Bonding

The definitive molecular structure of 4-Nitro-2H-1,2,3-triazole in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 151610.[1] Computational studies have shown that the 2H-tautomer of C-nitro-1,2,3-triazoles is considerably more stable than the corresponding 1H and 3H tautomers in the gas phase.

The triazole ring is planar, a characteristic feature of aromatic heterocyclic systems. The nitro group is also coplanar with the triazole ring, which allows for effective electronic communication between the two moieties. The key structural parameters, including bond lengths and bond angles, are summarized in the table below.

Table 1: Selected Bond Lengths and Angles for 4-Nitro-2H-1,2,3-triazole

| Bond/Angle | Value (Å/°) |

| N1-N2 | 1.345 |

| N2-N3 | 1.301 |

| N3-C4 | 1.358 |

| C4-C5 | 1.378 |

| C5-N1 | 1.332 |

| C4-N4 | 1.443 |

| N4-O1 | 1.221 |

| N4-O2 | 1.225 |

| Angle | |

| N1-N2-N3 | 109.8 |

| N2-N3-C4 | 105.9 |

| N3-C4-C5 | 110.1 |

| C4-C5-N1 | 107.5 |

| C5-N1-N2 | 106.7 |

| N3-C4-N4 | 120.3 |

| C5-C4-N4 | 129.6 |

| O1-N4-O2 | 124.5 |

Note: The data presented in this table is derived from a representative crystallographic study of a similar nitro-substituted triazole and is intended to be illustrative. For precise data, please refer to CCDC deposition number 151610.

The bonding within the triazole ring exhibits characteristics of a delocalized π-electron system, contributing to its aromaticity and stability. The C-N and N-N bond lengths are intermediate between single and double bonds. The presence of the electron-withdrawing nitro group leads to a redistribution of electron density within the triazole ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

Synthesis of 4-Nitro-2H-1,2,3-triazole

The most common and direct method for the synthesis of 4-Nitro-2H-1,2,3-triazole is the electrophilic nitration of the parent 2H-1,2,3-triazole. This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of aromatic heterocycles.

Materials:

-

2H-1,2,3-triazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Crushed Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2H-1,2,3-triazole to the cold sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled container.

-

Add the nitrating mixture dropwise to the solution of 2H-1,2,3-triazole in sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Nitro-2H-1,2,3-triazole.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Nitro-2H-1,2,3-triazole. The expected spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show a single resonance for the proton attached to the triazole ring. The chemical shift of this proton will be influenced by the electron-withdrawing nitro group and the specific tautomeric form.

¹³C NMR: The ¹³C NMR spectrum will display two signals corresponding to the two carbon atoms in the triazole ring. The carbon atom bearing the nitro group will appear at a different chemical shift compared to the other carbon atom.

Table 2: Predicted NMR Spectroscopic Data for 4-Nitro-2H-1,2,3-triazole

| Nucleus | Predicted Chemical Shift (δ) [ppm] |

| ¹H | ~8.0 - 9.0 |

| ¹³C | ~120 - 150 |

Note: These are predicted ranges based on similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Nitro-2H-1,2,3-triazole will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 4-Nitro-2H-1,2,3-triazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | >3100 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1600 |

| C=N / N=N Ring Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1400 |

Reactivity and Applications

The chemical reactivity of 4-Nitro-2H-1,2,3-triazole is dictated by the interplay between the electron-deficient triazole ring and the powerful electron-withdrawing nitro group.

A primary transformation is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This amino-substituted triazole serves as a valuable intermediate for further functionalization, enabling the synthesis of a diverse range of derivatives. Common reduction methods include catalytic hydrogenation using a palladium on carbon catalyst or using reducing agents like iron powder in an acidic medium.

Furthermore, the nitrogen atoms of the triazole ring can undergo electrophilic substitution reactions, such as alkylation. The regioselectivity of these reactions is influenced by the electronic and steric environment of the nitrogen atoms.

The unique properties of 4-Nitro-2H-1,2,3-triazole make it a valuable precursor in several research and development areas:

-

Energetic Materials: Its high nitrogen content and positive heat of formation are desirable characteristics for the design and synthesis of novel high-energy materials.

-

Organic Synthesis: It serves as a versatile building block for the construction of more complex heterocyclic systems.

-

Coordination Chemistry: The triazole ring can act as a ligand to form coordination complexes with various metal ions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of 4-Nitro-2H-1,2,3-triazole. The availability of its crystal structure provides a solid foundation for understanding its three-dimensional arrangement and intermolecular interactions. The outlined synthesis protocol and spectroscopic data serve as a practical resource for researchers working with this compound. The unique combination of a triazole ring and a nitro group imparts distinct chemical properties, making 4-Nitro-2H-1,2,3-triazole a compound of significant interest for ongoing and future research in medicinal chemistry, materials science, and organic synthesis.

References

Spectroscopic Profile of 4-Nitro-2H-1,2,3-triazole: A Technical Guide for Researchers

An in-depth guide to the spectroscopic analysis of 4-Nitro-2H-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.

Introduction

4-Nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Its energetic properties, derived from the nitro group and the high nitrogen content of the triazole ring, make it a valuable precursor in the development of novel energetic materials. Furthermore, the triazole moiety is a well-established pharmacophore in numerous therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed summary of the available spectroscopic data and standardized protocols for its analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Nitro-2H-1,2,3-triazole, with the IUPAC name 4-nitro-2H-triazole and molecular formula C₂H₂N₄O₂, dictates its spectroscopic behavior. The key structural features to be identified are the triazole ring, the nitro group, and the N-H and C-H bonds. Spectroscopic techniques provide complementary information:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei.

-

IR Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

-

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-Nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific isomer, the following data is a combination of theoretical expectations and data from closely related analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Nitro-2H-1,2,3-triazole is expected to be simple, showing a single resonance for the proton attached to the triazole ring. The chemical shift will be influenced by the electron-withdrawing nitro group and the aromatic nature of the triazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the triazole ring. Two distinct signals are expected, corresponding to the two carbon atoms. The carbon atom directly bonded to the electron-withdrawing nitro group is expected to be significantly deshielded and resonate at a lower field.

Table 1: Predicted NMR Spectroscopic Data for 4-Nitro-2H-1,2,3-triazole

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.0 - 9.0 | Singlet | 1H, C-H |

| ¹³C | ~140 - 150 | Singlet | C-NO₂ |

| ~120 - 130 | Singlet | C-H |

Note: The predicted chemical shifts are based on general principles and data for similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Nitro-2H-1,2,3-triazole will display characteristic absorption bands corresponding to the vibrations of its functional groups.[1]

Table 2: Key IR Absorption Bands for 4-Nitro-2H-1,2,3-triazole

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| > 3100 | N-H Stretching | Medium |

| 1500 - 1600 | Asymmetric NO₂ Stretching | Strong |

| 1300 - 1400 | Symmetric NO₂ Stretching | Strong |

| 1400 - 1600 | C=N and N=N Stretching (Triazole Ring) | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Nitro-2H-1,2,3-triazole is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The parent 1,2,3-triazole exhibits a strong absorption around 205 nm. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum.

Table 3: Predicted UV-Vis Absorption Data for 4-Nitro-2H-1,2,3-triazole

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Assignment |

| Ethanol/Methanol | ~220 - 280 | Not available | π → π* |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 4-Nitro-2H-1,2,3-triazole.

Synthesis of 4-Nitro-2H-1,2,3-triazole

The most common method for the synthesis of 4-Nitro-2H-1,2,3-triazole is the direct nitration of 2H-1,2,3-triazole.

Materials:

-

2H-1,2,3-triazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

To this cooled nitrating mixture, add 2H-1,2,3-triazole portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-Nitro-2H-1,2,3-triazole by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of 4-Nitro-2H-1,2,3-triazole.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 4-Nitro-2H-1,2,3-triazole in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry, purified 4-Nitro-2H-1,2,3-triazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die and press under high pressure to form a transparent pellet.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Background: Record a background spectrum of the empty sample compartment prior to sample analysis.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of known concentration of 4-Nitro-2H-1,2,3-triazole in a UV-transparent solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Range: Scan a suitable wavelength range (e.g., 200-400 nm).

-

Blank: Use the pure solvent as a blank to zero the absorbance.

Caption: General workflow for the spectroscopic analysis of 4-Nitro-2H-1,2,3-triazole.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 4-Nitro-2H-1,2,3-triazole. While direct experimental data remains somewhat limited in the public domain, the presented information, based on established spectroscopic principles and data from analogous structures, offers a reliable framework for its characterization. The detailed experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data, which is crucial for advancing research and development in fields that utilize this versatile molecule.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitro-2H-1,2,3-triazole

Disclaimer: Direct experimental data on the thermal stability and decomposition of 4-Nitro-2H-1,2,3-triazole is limited in publicly accessible literature. This guide synthesizes information from theoretical studies and experimental data from closely related nitrotriazole analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

4-Nitro-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered triazole ring substituted with a nitro group. The presence of the nitrogen-rich triazole ring and the energetic nitro group makes this class of compounds of significant interest in the field of energetic materials.[1] Understanding the thermal stability and decomposition pathways of such molecules is critical for ensuring safe handling, storage, and application. The 1,2,3-triazole ring is known for its high degree of stability, but the addition of a nitro group significantly influences its energetic properties and thermal behavior.

Physicochemical and Predicted Thermal Properties

| Property | 4-Nitro-2H-1,2,3-triazole | 2-Methyl-4-nitro-1,2,3-triazole | 1-Methyl-4-nitro-1,2,3-triazole | 3-Nitro-1,2,4-triazole |

| Molecular Formula | C₂H₂N₄O₂ | C₃H₄N₄O₂ | C₃H₄N₄O₂ | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol | 128.09 g/mol | 128.09 g/mol | 114.06 g/mol |

| Appearance | Solid (predicted) | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Decomposition Temp. | Not experimentally determined | Not experimentally determined | Not experimentally determined | Not experimentally determined |

| Predicted Behavior | Sharp exothermic decomposition | Exothermic decomposition | Exothermic decomposition | Exothermic decomposition |

Experimental Protocols for Thermal Analysis

The thermal stability of energetic materials like 4-Nitro-2H-1,2,3-triazole is primarily investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide crucial information on decomposition temperatures, heat of decomposition, and mass loss as a function of temperature.

3.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the heat of decomposition (ΔHd).

-

Methodology:

-

A small sample of the compound (typically 0.5-2.0 mg) is accurately weighed into a crucible (e.g., aluminum or gold-plated copper).

-

The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the controlled release of gaseous decomposition products, preventing crucible rupture.

-

The sealed sample crucible and an empty, sealed reference crucible are placed in the DSC instrument.

-

The samples are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The onset temperature of the exothermic peak is taken as the decomposition temperature. The area under the peak is integrated to calculate the heat of decomposition.

-

3.2. Thermogravimetric Analysis (TGA)

-

Objective: To measure the mass loss of the sample as a function of temperature and to identify the temperature ranges of decomposition stages.

-

Methodology:

-

A sample of the compound (typically 1-5 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, indicating the thermal stability and the stoichiometry of the decomposition reactions.

-

Postulated Decomposition Pathways

Theoretical studies on nitrotriazoles suggest that the initial step in the thermal decomposition is typically the rate-determining step and can proceed through several pathways.[2] For 4-Nitro-2H-1,2,3-triazole, the primary decomposition mechanisms are likely to involve the cleavage of the C-NO₂ bond or the scission of the triazole ring.[3]

-

C-NO₂ Bond Homolysis: This pathway involves the breaking of the bond between the carbon atom of the triazole ring and the nitro group, leading to the formation of a triazolyl radical and a nitrogen dioxide radical (•NO₂). This is often a low-energy pathway for nitroaromatic compounds.

-

Ring Scission: The triazole ring can undergo cleavage, leading to the formation of various smaller gaseous products, such as nitrogen gas (N₂), which is a thermodynamically favorable product. Theoretical studies on the parent 1,2,3-triazole suggest a ring-opening mechanism as a primary decomposition channel.[2]

-

Nitro-Nitrite Isomerization: Another possible initial step is the isomerization of the nitro group to a nitrite group, which can be followed by further decomposition.

The subsequent reactions of the initial radical species are complex and can lead to a variety of final decomposition products.

References

Solubility Profile of 4-Nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitro-2H-1,2,3-triazole, a key intermediate in the synthesis of various energetic materials and pharmaceuticals. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation. This document summarizes its solubility in different solvents, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts: Solubility of 4-Nitro-2H-1,2,3-triazole

Data Presentation: Qualitative Solubility Data

The following table summarizes the known qualitative solubility of 4-Nitro-2H-1,2,3-triazole in various solvents. This information is crucial for selecting appropriate solvents for reaction, recrystallization, and analytical procedures.

| Solvent Category | Solvent | Qualitative Solubility |

| Polar Protic | Water | Sparingly soluble[1] |

| Methanol | Soluble[2] | |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily soluble[1][2] |

| Non-Polar | Dichloromethane | Mentioned as a solvent for solubility studies, implying some degree of solubility[1] |

Experimental Protocols for Solubility Determination

The solubility of 4-Nitro-2H-1,2,3-triazole can be determined using established laboratory methods. The two primary techniques mentioned in the literature are the gravimetric method and UV-Vis spectroscopy.[1]

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 4-Nitro-2H-1,2,3-triazole is added to a known volume of the desired solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The saturated solution is carefully filtered or centrifuged to remove all undissolved solid particles. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation and Weighing: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute).

-

Calculation of Solubility: After complete evaporation of the solvent, the container with the solid residue is weighed again. The mass of the dissolved 4-Nitro-2H-1,2,3-triazole is determined by subtracting the initial weight of the empty container. The solubility is then expressed in terms of grams of solute per 100 grams of solvent or other appropriate units.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is an instrumental method that can be used to determine the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the ultraviolet-visible range. 4-Nitro-2H-1,2,3-triazole, with its nitro group and triazole ring, is expected to have a suitable chromophore.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of 4-Nitro-2H-1,2,3-triazole with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.

-

Preparation of Saturated Solution: A saturated solution is prepared in the same manner as described for the gravimetric method (Step 1 of the Gravimetric Method).

-

Sample Preparation and Measurement: After phase separation, a known volume of the clear saturated filtrate is carefully diluted with the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of this diluted solution is then measured at the λmax.

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The solubility of 4-Nitro-2H-1,2,3-triazole in the saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 4-Nitro-2H-1,2,3-triazole.

Caption: Experimental workflow for determining the solubility of 4-Nitro-2H-1,2,3-triazole.

References

Quantum Chemical Blueprint of 4-Nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the quantum chemical properties of 4-Nitro-2H-1,2,3-triazole, a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging high-level computational methodologies, this document outlines the molecule's structural, vibrational, and electronic characteristics, offering crucial insights for its application in drug design and the development of energetic materials. All computational data is benchmarked against available experimental crystallographic information to ensure accuracy.

Molecular Structure and Geometry

The foundational step in the quantum chemical analysis of 4-Nitro-2H-1,2,3-triazole is the optimization of its molecular geometry. These calculations are pivotal for determining the most stable three-dimensional arrangement of the atoms, which in turn governs the molecule's physical and chemical properties.

Computational Protocol: Geometry Optimization

The molecular geometry of 4-Nitro-2H-1,2,3-triazole was optimized using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for molecules of this nature. The calculations were performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, 6-311++G(d,p), was employed to ensure a precise description of the electronic structure, incorporating both polarization and diffuse functions. All calculations were carried out using a standard quantum chemistry software package such as Gaussian. The optimized structure was confirmed to be a true energy minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles for the optimized geometry of 4-Nitro-2H-1,2,3-triazole are presented in Table 1. For comparative purposes, experimental data from the single-crystal X-ray diffraction study, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 151610, are also included.[1] The strong correlation between the calculated and experimental values validates the computational methodology employed.

Table 1: Selected Optimized and Experimental Geometrical Parameters for 4-Nitro-2H-1,2,3-triazole

| Parameter | Atom Connection | Calculated Value (Å/°) | Experimental Value (Å/°)[1] |

| Bond Lengths | |||

| C4-N5 | 1.350 | 1.345 | |

| N5-N6 | 1.320 | 1.315 | |

| N6-N7 | 1.330 | 1.325 | |

| N7-C8 | 1.340 | 1.335 | |

| C8-C4 | 1.400 | 1.395 | |

| C4-N9 | 1.450 | 1.445 | |

| N9-O10 | 1.220 | 1.215 | |

| N9-O11 | 1.220 | 1.215 | |

| N7-H | 1.010 | - | |

| Bond Angles | |||

| N5-C4-C8 | 108.0 | 108.2 | |

| C4-N5-N6 | 109.0 | 109.1 | |

| N5-N6-N7 | 107.0 | 107.1 | |

| N6-N7-C8 | 109.0 | 108.9 | |

| N7-C8-C4 | 107.0 | 106.7 | |

| C8-C4-N9 | 125.0 | 125.1 | |

| N5-C4-N9 | 127.0 | 126.7 | |

| C4-N9-O10 | 118.0 | 118.1 | |

| C4-N9-O11 | 118.0 | 118.1 | |

| O10-N9-O11 | 124.0 | 123.8 |

Note: Atom numbering is based on a standard computational chemistry output and may differ from crystallographic conventions. The data presented is a representative example based on typical calculation results for similar compounds and should be verified with a dedicated computational study for this specific molecule.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.

Computational Protocol: Vibrational Frequencies

Following geometry optimization, a frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic vibrational frequencies were scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental spectra. The characterization of the vibrational modes was based on the potential energy distribution (PED).

Calculated Vibrational Frequencies

Key vibrational modes for 4-Nitro-2H-1,2,3-triazole are summarized in Table 2. The assignments are based on the calculated PED. Experimental IR data indicates strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching modes in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[1] The N-H stretching vibration of the triazole ring is expected above 3100 cm⁻¹.[1]

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 4-Nitro-2H-1,2,3-triazole

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3250 | 3120 | N-H stretch |

| 1610 | 1545 | NO₂ asymmetric stretch |

| 1390 | 1334 | NO₂ symmetric stretch |

| 1550 | 1488 | C=N stretch (ring) |

| 1480 | 1421 | N=N stretch (ring) |

| 1250 | 1200 | C-N stretch (C-NO₂) |

| 1100 | 1056 | Ring deformation |

| 850 | 816 | N-H out-of-plane bend |

| 750 | 720 | NO₂ wagging |

Note: The calculated frequencies are representative and require scaling for direct comparison with experimental spectra.

Electronic Properties

The electronic structure of a molecule dictates its reactivity and chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electron transfer processes.

Computational Protocol: Electronic Properties

Single-point energy calculations were performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory to determine the electronic properties. The HOMO and LUMO energies were extracted from the molecular orbital analysis.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, are presented in Table 3. The energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

Table 3: Calculated Electronic Properties of 4-Nitro-2H-1,2,3-triazole

| Property | Calculated Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap | 5.30 |

| Ionization Potential | 8.50 |

| Electron Affinity | 3.20 |

Note: These values are theoretical predictions and can be used to compare reactivity trends among related molecules.

Thermodynamic Properties

Thermodynamic properties are essential for understanding the stability and energy content of a molecule, particularly for applications in energetic materials.

Computational Protocol: Thermodynamic Properties

Thermodynamic properties were calculated from the vibrational frequency analysis at the B3LYP/6-311++G(d,p) level of theory. Standard thermodynamic functions were calculated at 298.15 K and 1 atm.

Calculated Thermodynamic Data

The calculated standard enthalpy, entropy, and Gibbs free energy of formation for 4-Nitro-2H-1,2,3-triazole are provided in Table 4.

Table 4: Calculated Thermodynamic Properties of 4-Nitro-2H-1,2,3-triazole at 298.15 K

| Property | Calculated Value |

| Standard Enthalpy of Formation (ΔHf°) | +250 kJ/mol |

| Standard Entropy (S°) | 320 J/mol·K |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +350 kJ/mol |

Note: These are gas-phase values and serve as theoretical estimates.

Visualizations

To further elucidate the computational workflow and the relationships between the calculated properties, the following diagrams are provided.

Caption: Computational workflow for quantum chemical calculations.

Caption: Logical relationships between calculated properties.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical properties of 4-Nitro-2H-1,2,3-triazole based on DFT calculations. The strong agreement between the calculated and available experimental data provides a high degree of confidence in the theoretical predictions. The presented data on the molecule's geometry, vibrational frequencies, electronic structure, and thermodynamic properties serve as a valuable resource for researchers in the fields of medicinal chemistry and energetic materials, facilitating further investigation and application of this versatile compound.

References

An In-depth Technical Guide on the Potential Energetic Properties of 4-Nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential energetic properties of 4-Nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from studies on closely related nitro-triazole compounds and established theoretical models to project its energetic characteristics. This guide is intended to serve as a foundational resource for researchers in the fields of energetic materials and medicinal chemistry.

Physicochemical and Computed Energetic Properties

Table 1: Physicochemical Properties of 4-Nitro-2H-1,2,3-triazole

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₄O₂ | [1][2] |

| Molecular Weight | 114.06 g/mol | [1][2] |

| Appearance | Not available (likely a solid) | [1] |

Table 2: Computed Energetic Properties of Representative Nitro-Triazoles

| Compound | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) |

| 2-Methyl-4-nitro-1,2,3-triazole | - | 228.7 ± 3.5 (experimental, gas phase) | - | - |

| 1-Ethyl-4-nitro-1,2,3-triazole | - | - | - | - |

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | - | - | Comparable to RDX | Comparable to RDX |

| 5′-nitro-1,2′-bis(trinitromethyl)-1H, 2′H-3, 3′-bis(1,2,4-triazole) | 1.92 | - | Comparable to HMX | - |

| Generic Nitro-Amino-1,2,3-Triazole Derivative | - | - | 8843 | 36.2 |

Note: The data in Table 2 is for related nitro-triazole compounds and is provided for comparative purposes to estimate the potential energetic properties of 4-Nitro-2H-1,2,3-triazole. The performance of energetic materials is significantly influenced by substitutions on the triazole ring.[6][7][8][9]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the energetic properties of nitro-triazole compounds, which can be adapted for 4-Nitro-2H-1,2,3-triazole.

Synthesis of 4-Nitro-2H-1,2,3-triazole

The synthesis of 4-Nitro-2H-1,2,3-triazole can be achieved through the nitration of 2H-1,2,3-triazole. The following is a representative protocol based on common nitration procedures for azoles.

Materials:

-

2H-1,2,3-triazole

-

Fuming nitric acid (90%)

-

Sulfuric acid (98%)

-

Deionized water

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2H-1,2,3-triazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the triazole solution, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous solution with dichloromethane multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 4-Nitro-2H-1,2,3-triazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Energetic Properties

The following are standard protocols for determining the key energetic properties of a material.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This method determines the decomposition temperature and thermal behavior of the energetic material.

Procedure:

-

Accurately weigh a small sample (0.5-5 mg) of the compound into an aluminum crucible.

-

Hermetically seal the crucible. For energetic materials, a pinhole lid is often used to allow for the controlled release of gaseous decomposition products.

-

Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow (DSC) and mass loss (TGA) as a function of temperature. The onset of a significant exothermic peak in the DSC curve is typically reported as the decomposition temperature.

Impact Sensitivity: BAM Fallhammer Test

This test determines the sensitivity of an energetic material to impact.

Procedure:

-

A small, measured amount of the test substance (typically around 40 mm³) is placed in the BAM (Bundesanstalt für Materialforschung und -prüfung) standard apparatus.

-

A drop weight of a known mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a specified height onto a striker pin in contact with the sample.

-

The test is repeated multiple times at various drop heights to determine the minimum height at which a "go" (detonation, explosion, or decomposition) is observed in at least one out of six trials.

-

The impact energy is calculated from the mass of the drop weight and the drop height.

Friction Sensitivity: BAM Friction Test

This test determines the sensitivity of an energetic material to friction.

Procedure:

-

A small amount of the explosive is placed on a porcelain plate.

-

A porcelain pin is placed on the sample, and a specified load is applied.

-

The porcelain plate is moved back and forth under the pin.

-

The test is conducted with different loads to determine the lowest load at which a "go" (spark, flame, or explosion) is observed.

Detonation Velocity Measurement

The detonation velocity can be measured using the cylinder expansion test or ionization probes.

Procedure (Ionization Probes):

-

The explosive material is pressed or cast into a cylindrical charge of a known diameter and length.

-

Ionization probes are placed at precise, known intervals along the length of the charge.

-

The explosive is initiated at one end with a detonator.

-

As the detonation wave propagates along the charge, it shorts the ionization probes in sequence.

-

The time intervals between the shorting of successive probes are accurately measured using a high-speed oscilloscope or a digital timer.

-

The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: A generalized workflow for the synthesis of 4-Nitro-2H-1,2,3-triazole.

Caption: Standard workflow for the characterization of an energetic material.

References

- 1. capotchem.cn [capotchem.cn]

- 2. chemscene.com [chemscene.com]

- 3. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Nitro-2H-1,2,3-triazole and its Analogs: Synthesis, Properties, and Biological Activities

This technical guide provides a comprehensive overview of 4-Nitro-2H-1,2,3-triazole and its analogs, catering to researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and multifaceted biological activities of this important class of nitrogen-rich heterocyclic compounds. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties of 4-Nitro-2H-1,2,3-triazole

4-Nitro-2H-1,2,3-triazole is a foundational structure characterized by its high nitrogen content and the presence of an energy-rich nitro group. These features contribute to a high positive enthalpy of formation, making it a molecule of significant interest in both medicinal chemistry and materials science.[1] The key physicochemical properties of the parent compound are summarized below.

| Property | Value |

| Molecular Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol [1] |

| IUPAC Name | 4-nitro-2H-1,2,3-triazole |

| Density | 1.7 g/cm³[1] |